molecular formula C20H32OS B14446653 Ethanone, 2-(dodecylthio)-1-phenyl- CAS No. 77270-21-4

Ethanone, 2-(dodecylthio)-1-phenyl-

Cat. No.: B14446653
CAS No.: 77270-21-4
M. Wt: 320.5 g/mol
InChI Key: MWFGMEKTBYGCMW-UHFFFAOYSA-N
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Description

Ethanone, 2-(dodecylthio)-1-phenyl- is an organic compound with a complex structure that includes a phenyl group, a dodecylthio group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(dodecylthio)-1-phenyl- typically involves the reaction of a phenyl ethanone derivative with a dodecylthio compound under specific conditions. One common method is the Friedel-Crafts acylation reaction, where a phenyl ethanone reacts with a dodecylthio chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Ethanone, 2-(dodecylthio)-1-phenyl- may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(dodecylthio)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and dodecylthio groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanone derivatives.

Scientific Research Applications

Ethanone, 2-(dodecylthio)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-(dodecylthio)-1-phenyl- involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The dodecylthio group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-(methylthio)-1-phenyl-: Similar structure but with a shorter alkyl chain.

    Ethanone, 2-(ethylthio)-1-phenyl-: Another similar compound with a slightly longer alkyl chain than the methylthio derivative.

    Ethanone, 2-(butylthio)-1-phenyl-: Features a butylthio group instead of a dodecylthio group.

Uniqueness

Ethanone, 2-(dodecylthio)-1-phenyl- is unique due to its long dodecylthio chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic environments. This property can be advantageous in applications requiring enhanced membrane permeability or solubility in non-polar solvents.

Properties

CAS No.

77270-21-4

Molecular Formula

C20H32OS

Molecular Weight

320.5 g/mol

IUPAC Name

2-dodecylsulfanyl-1-phenylethanone

InChI

InChI=1S/C20H32OS/c1-2-3-4-5-6-7-8-9-10-14-17-22-18-20(21)19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3

InChI Key

MWFGMEKTBYGCMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)C1=CC=CC=C1

Origin of Product

United States

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